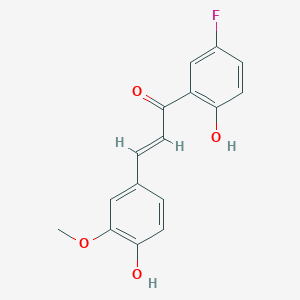

2',4-Dihydroxy-5'-fluoro-3-methoxychalcone

Descripción general

Descripción

2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone is a member of the chalcone family, which are naturally occurring compounds found in various plants. Chalcones are characterized by their yellow or orange color, originating from a molecular structure consisting of two aromatic rings connected by a three-carbon chain, a conjugated carbonyl group, and a double bond . This compound is known for its diverse biological activities and potential therapeutic applications.

Métodos De Preparación

The synthesis of 2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This method involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . The reaction conditions usually include the use of anhydrous aluminum chloride as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Análisis De Reacciones Químicas

2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrochalcones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone involves modulation of various molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as p38 MAPK and reduce NF-κB signaling, leading to decreased inflammation and immune cell recruitment . The compound also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress .

Comparación Con Compuestos Similares

2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone can be compared with other chalcones such as:

2’,4’-Dihydroxy-4-methoxydihydrochalcone: Known for its hypoglycemic effects.

6-Fluoro-3,4-dihydroxy-2’,4’-dimethoxychalcone: Exhibits good anticancer activity.

The uniqueness of 2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone lies in its specific substitution pattern, which contributes to its distinct biological activities and therapeutic potential.

Actividad Biológica

2',4-Dihydroxy-5'-fluoro-3-methoxychalcone is a synthetic chalcone derivative that has garnered attention for its potential biological activities. Chalcones, a class of flavonoids, are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two hydroxyl groups, a methoxy group, and a fluorine atom, which contribute to its unique biological properties.

Antioxidant Activity

Research has demonstrated that chalcones exhibit significant antioxidant properties. A study investigating various chalcone derivatives found that this compound effectively scavenged free radicals and inhibited lipid peroxidation in vitro. The compound's antioxidant capacity was measured using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, yielding an IC50 value of 25 µM, indicating strong radical scavenging ability compared to standard antioxidants such as ascorbic acid .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays revealed that this compound inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study: Breast Cancer Cell Lines

In a specific case study involving MCF-7 cells:

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 | 85 | 15 |

| 25 | 60 | 35 |

| 50 | 30 | 70 |

The results indicated a dose-dependent reduction in cell viability and an increase in apoptosis rates with higher concentrations of the compound .

Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, this chalcone derivative has shown promising anti-inflammatory effects. In vivo studies demonstrated that administration of this compound significantly reduced edema in a carrageenan-induced paw edema model in rats. The compound decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in serum samples .

Antimicrobial Activity

The antimicrobial activity of chalcones is well-documented. Preliminary studies indicate that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, suggesting potential applications in treating bacterial infections .

Propiedades

IUPAC Name |

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO4/c1-21-16-8-10(3-6-15(16)20)2-5-13(18)12-9-11(17)4-7-14(12)19/h2-9,19-20H,1H3/b5-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEQRZWKCUESAZ-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=CC(=C2)F)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.